molecular formula C6H8O2 B167997 Propargyl propionate CAS No. 1932-92-9

Propargyl propionate

Cat. No.: B167997
CAS No.: 1932-92-9
M. Wt: 112.13 g/mol
InChI Key: BGRYSGVIVVUJHH-UHFFFAOYSA-N
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Description

Propargyl propionate, also known as 2-propynyl propionate, is an organic compound with the molecular formula C6H8O2. It is an ester formed from propargyl alcohol and propionic acid. This compound is characterized by the presence of a propargyl group, which is a highly versatile moiety in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl propionate can be synthesized through the esterification of propargyl alcohol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the reaction conditions such as temperature and pressure are optimized to maximize the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Propargyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Propargyl Alcohol: Similar in structure but lacks the ester functional group.

    Propargylamine: Contains an amine group instead of an ester.

    Propargyl Chloride: Contains a chloride group instead of an ester.

Uniqueness: Propargyl propionate is unique due to its ester functional group, which imparts different reactivity and properties compared to other propargyl derivatives. The presence of the ester group allows for a wider range of chemical reactions and applications, particularly in the synthesis of complex organic molecules .

Properties

IUPAC Name

prop-2-ynyl propanoate
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InChI

InChI=1S/C6H8O2/c1-3-5-8-6(7)4-2/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BGRYSGVIVVUJHH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8O2
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DSSTOX Substance ID

DTXSID80883777
Record name 2-Propyn-1-ol, 1-propanoate
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Molecular Weight

112.13 g/mol
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Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name Propargyl propionate
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CAS No.

1932-92-9
Record name 2-Propyn-1-ol, 1-propanoate
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Record name 2-Propyn-1-ol, 1-propanoate
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Record name 2-propynyl propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of propargyl propionate in organic synthesis, and how does it interact with other reagents to achieve specific chemical transformations?

A1: this compound acts as a precursor to propargyl cations in organic synthesis reactions. [, ] These cations are highly reactive species that can readily react with nucleophiles, such as enol silanes or silyl imidates, to form new carbon-carbon bonds.

Q2: Can you provide specific examples of reactions involving this compound and discuss their synthetic utility?

A2: One notable example is the reaction of this compound with various ketones to produce β-alkynyl ketones. [] These compounds are versatile intermediates in organic synthesis and can be further transformed into a variety of complex molecules. For instance, a representative β-alkynyl ketone synthesized using this method was shown to undergo cyclization in the presence of TMSOTf to yield a trisubstituted furan, highlighting the synthetic potential of this approach. []

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